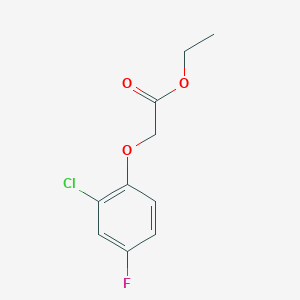

Ethyl (2-chloro-4-fluorophenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (2-chloro-4-fluorophenoxy)acetate is an organic compound with the molecular formula C10H10ClFO3. It is a halogenated ester, commonly used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties, which make it valuable in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl (2-chloro-4-fluorophenoxy)acetate can be synthesized through the reaction of 2-chloro-4-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-chloro-4-fluorophenol+ethyl chloroacetateK2CO3,solventEthyl (2-chloro-4-fluorophenoxy)acetate

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (2-chloro-4-fluorophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding acid.

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester group.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Hydrolysis: 2-chloro-4-fluorophenoxyacetic acid.

Oxidation: Various oxidized derivatives depending on the conditions.

Reduction: 2-chloro-4-fluorophenoxyethanol.

Aplicaciones Científicas De Investigación

Ethyl (2-chloro-4-fluorophenoxy)acetate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ethyl (2-chloro-4-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Ethyl (2-chloro-4-fluorophenoxy)acetate can be compared with other halogenated esters, such as:

- Ethyl (2-chloro-4-bromophenoxy)acetate

- Ethyl (2-chloro-4-iodophenoxy)acetate

- Ethyl (2-chloro-4-methylphenoxy)acetate

Uniqueness

The presence of both chlorine and fluorine atoms in this compound imparts unique chemical properties, such as increased reactivity and stability, compared to similar compounds with different halogen substitutions. This makes it particularly valuable in specific synthetic and industrial applications.

References

Actividad Biológica

Ethyl (2-chloro-4-fluorophenoxy)acetate is a chemical compound notable for its diverse biological activities. This article explores its biochemical interactions, metabolic pathways, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈ClF O₂ and a molecular weight of approximately 202.6 g/mol. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry and agriculture.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:

- Enzyme Interaction : It has been shown to interact with corticosteroid 11-beta-dehydrogenase isozyme 1, influencing corticosteroid metabolism. This interaction can lead to alterations in cellular energy production and utilization, indicating potential therapeutic applications in metabolic disorders.

- Cellular Effects : The compound affects various cellular processes, including gene expression and metabolic pathways. It modulates the expression of genes involved in oxidative stress responses, apoptosis, and cell proliferation.

Biological Activities

The compound exhibits several significant biological activities:

- Anticancer Activity : this compound has been investigated for its potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cell lines.

- Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Herbicidal Activity : Its structural analogs have demonstrated herbicidal properties by inhibiting specific metabolic pathways in plants, suggesting that this compound may also exhibit similar activities.

Case Studies

-

Corticosteroid Metabolism Study :

- A study demonstrated that this compound significantly altered the activity of corticosteroid 11-beta-dehydrogenase isozyme 1 in vitro, leading to increased levels of active corticosteroids in treated cells. This suggests a role in modulating stress responses and energy metabolism.

-

Anticancer Research :

- In a series of experiments on various cancer cell lines, this compound was shown to induce apoptosis at specific concentrations, highlighting its potential as an anticancer agent.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound may enhance metabolic activity and promote beneficial cellular responses.

- High Doses : Conversely, higher doses can lead to toxic effects such as oxidative stress or liver damage, emphasizing the need for careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound followed by conjugation with glucuronic acid or sulfate. This metabolic process influences the compound's bioavailability and overall biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(3-chloro-4-fluorophenyl)acetate | Chlorine at position 3 | Enzyme inhibition; anti-inflammatory |

| Ethyl 2-(3-chloro-4-methylphenyl)acetate | Methyl group at position 4 | Anticancer properties |

| Ethyl 2-(3-chloro-4-nitrophenyl)acetate | Nitro group at position 4 | Herbicidal activity |

This comparative analysis highlights how variations in structure can significantly impact biological activity.

Propiedades

IUPAC Name |

ethyl 2-(2-chloro-4-fluorophenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTLJDPEVFSUKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403738 |

Source

|

| Record name | ethyl (2-chloro-4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-85-4 |

Source

|

| Record name | ethyl (2-chloro-4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.